molecular formula C13H6F5NO B1452982 6-Methyl-2-(pentafluorobenzoyl)pyridine CAS No. 1187170-66-6

6-Methyl-2-(pentafluorobenzoyl)pyridine

Cat. No.: B1452982
CAS No.: 1187170-66-6
M. Wt: 287.18 g/mol
InChI Key: KCGOLEZNZHNHCD-UHFFFAOYSA-N
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Description

6-Methyl-2-(pentafluorobenzoyl)pyridine is a useful research compound. Its molecular formula is C13H6F5NO and its molecular weight is 287.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity

Compounds structurally related to 6-Methyl-2-(pentafluorobenzoyl)pyridine have been studied for their catalytic properties. For instance, pincer-type bis(benzimidazolin-2-ylidene) palladium complexes, which share some structural similarities, have been synthesized and tested as catalysts in Heck-type coupling reactions of different aryl halides with styrene (Hahn et al., 2005). Such catalytic activities suggest potential applications in organic synthesis and pharmaceuticals.

Coordination Chemistry

Research on pyridine-functionalized ligands, including those related to this compound, has contributed significantly to coordination chemistry. For example, studies on 2,6-bis(pyrazolyl)pyridines have highlighted their versatility as ligands, with applications ranging from luminescent lanthanide compounds for biological sensing to iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Material Science

Compounds with pyridine and pentafluorobenzoyl groups have been explored in material science, particularly in the synthesis of novel polyimides. These materials, containing pyridine moieties in the main chain, exhibit good thermal stability, outstanding mechanical properties, and low dielectric constants, making them suitable for applications in electronics and aerospace industries (Wang et al., 2006).

Fluorescence and Sensing

The fluorescence properties of rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands, which are structurally related to this compound, have been investigated. These complexes exhibit blue-green luminescence, which is rare among rhenium(I) tricarbonyl complexes. Such properties suggest potential applications in the development of optical sensors and materials for organic light-emitting diodes (OLEDs) (Li et al., 2012).

Anion Recognition

The ability of certain pyridine derivatives to act as chemosensors for fluoride ions demonstrates the potential of structurally related compounds, like this compound, in environmental monitoring and analytical chemistry. These chemosensors can detect fluoride ions through changes in their UV–vis absorption, fluorescence spectra, and NMR chemical shifts, providing a simple and effective means for anion recognition (Chetia & Iyer, 2008).

Properties

IUPAC Name

(6-methylpyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO/c1-5-3-2-4-6(19-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGOLEZNZHNHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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